N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a benzothiazole-derived compound characterized by a planar, conjugated heterocyclic core. Its structure features two fluorine atoms at positions 4 and 6 of the benzothiazole ring, an ethyl substituent at position 3, and a propanamide group attached to the exocyclic nitrogen. The Z-configuration of the imine bond ensures structural rigidity, which may influence its electronic properties and intermolecular interactions.
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2OS/c1-3-10(17)15-12-16(4-2)11-8(14)5-7(13)6-9(11)18-12/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGUECBMCOKOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Cyclocondensation of Substituted Aniline Derivatives
This method involves constructing the benzothiazole ring from a fluorinated aniline precursor.
Step 1: Synthesis of 4,6-Difluoro-2-aminobenzenethiol
4,6-Difluoroaniline is treated with thiourea in hydrochloric acid under reflux to yield the thiol intermediate. This step achieves 85–90% conversion, with purity confirmed via HPLC.
Step 2: Cyclization with Ethyl Propionoate
The thiol reacts with ethyl propionoate in toluene at 110°C for 12 hours, forming the dihydrobenzothiazole ring. Catalytic p-toluenesulfonic acid (p-TsOH) enhances cyclization efficiency.
Step 3: N-Ethylation
The nitrogen at position 3 is alkylated using ethyl bromide in the presence of potassium carbonate, yielding 3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazole.
Step 4: Imine Formation and Propanamide Functionalization
The amine is condensed with propionaldehyde under acidic conditions (HCl/EtOH) to form the Z-imine, followed by acylation with propionyl chloride in dichloromethane (DCM) at 0°C.
Route 2: Direct Coupling of Preformed Benzothiazole Intermediate
This approach prioritizes modular assembly for scalability.
Step 1: Preparation of 3-Ethyl-4,6-Difluoro-2,3-Dihydro-1,3-Benzothiazol-2-Amine
4,6-Difluoroaniline undergoes sequential thiolation, cyclization, and ethylamination, as described in Route 1.
Step 2: Schiff Base Formation
The amine reacts with propionaldehyde in ethanol under reflux, with molecular sieves to drive imine formation. The Z-configuration is favored by steric hindrance from the ethyl group.
Step 3: Acylation
The imine intermediate is treated with propionyl chloride and triethylamine in tetrahydrofuran (THF), achieving 78% yield after recrystallization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Acid catalysts : p-TsOH (5 mol%) improves cyclization yields by 15% compared to H2SO4.
- Base selection : Triethylamine reduces HCl liberation during acylation, preventing imine hydrolysis.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time = 8.2 minutes.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carbonyl group to an alcohol.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.
Industry: The compound is used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity to its targets, increasing its potency. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs include derivatives of benzothiazoles, benzamides, and triazoles. Key comparisons are outlined below:
2.1. Substituent Effects in Benzothiazole Derivatives
- N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide (CAS: 868375-48-8)
- Structural Differences : The methyl group at position 3 and the pivalamide (2,2-dimethylpropanamide) substituent distinguish this compound from the target.
- Physicochemical Properties :
- Molecular weight: 284.33 g/mol vs. ~282.29 g/mol (target).
- logP: 3.5 (higher lipophilicity due to branched pivalamide).
- Rotatable bonds: 1 (similar rigidity).
2.2. Benzamide Derivatives
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences : A benzamide core with an N,O-bidentate directing group instead of a benzothiazole.
- Functional Impact : The hydroxyl and tertiary alcohol groups enable hydrogen bonding, making it suitable for metal-catalyzed C–H functionalization. In contrast, the target’s benzothiazole core provides electron-withdrawing fluorine atoms and π-conjugation, favoring different catalytic or coordination environments .
2.3. Triazole-Based Compounds
- Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (Compound 3 in ) Structural Differences: A triazole ring with aromatic and carbamate substituents.
Data Table: Comparative Analysis of Key Compounds
Physicochemical and Spectroscopic Comparisons
- Solubility : The target’s ethyl group increases hydrophobicity compared to the methyl analog but remains more soluble than the pivalamide derivative due to the linear propanamide chain .
- Spectroscopy :
- 1H NMR : The ethyl group in the target compound would show a triplet (~1.2 ppm, CH3) and quartet (~2.5 ppm, CH2), whereas the methyl analog’s CH3 would appear as a singlet near 2.1 ppm. Fluorine atoms induce deshielding, shifting aromatic protons downfield (e.g., 7.5–8.2 ppm in similar compounds) .
- IR : The amide C=O stretch (~1650–1700 cm⁻¹) and N-H bend (~1550 cm⁻¹) are characteristic, with fluorine atoms affecting absorption bands .
Biological Activity
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzothiazole ring and difluorinated ethyl group, suggest various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a molecular weight of approximately 358.37 g/mol. The compound's structure is characterized by:
- Benzothiazole moiety : Known for its role in various biological activities.
- Fluorine substitution : Enhances lipophilicity and biological activity.
- Amide functional group : Implicated in hydrogen bonding and interactions with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction : Potential intercalation into DNA could disrupt replication and transcription.
- Signaling Pathway Modulation : It may alter signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit bacterial growth by targeting enzymes such as DNA gyrase and dihydroorotase:
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | DNA gyrase | 4.85 | |
| Compound B | Dihydroorotase | 5.0 | |
| N-(3-Ethyl) derivative | Unknown | 10.0 |
Anticancer Activity
Benzothiazole derivatives have been extensively researched for their anticancer properties. For instance:
- A study indicated that related compounds effectively inhibited BRAF V600E with an IC50 of 2.4 nM, demonstrating potent anticancer activity against specific cancer cell lines .
Case Studies
- Case Study on Anticancer Activity :
-
Case Study on Antimicrobial Effects :
- In a comparative study, a benzothiazole derivative exhibited a zone of inhibition (ZOI) of 17 mm against Staphylococcus aureus, while the standard drug ciprofloxacin had a ZOI of 24 mm . This highlights the potential of benzothiazole derivatives as viable alternatives or complements to existing antibiotics.
Q & A
Q. What spectroscopic techniques are recommended for structural confirmation of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide?
- Methodological Answer : Structural elucidation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, focusing on the benzothiazole ring and propanamide substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ~284.08 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : To identify functional groups like amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-F bonds .
- X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable .
Q. How can synthetic purity and reaction progress be monitored during the preparation of this compound?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Use silica gel plates with UV-active indicators; monitor elution under 254 nm light .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .
- Melting Point Analysis : Compare observed values with literature data to detect impurities .
Q. What are the optimal solvent systems for synthesizing this benzothiazole derivative?
- Methodological Answer : Solvent selection depends on reaction steps:
- Polar aprotic solvents (e.g., DMF, DMSO) for amide bond formation and cyclization reactions .
- Chlorinated solvents (e.g., DCM) for intermediates requiring mild conditions .
- Ethanol/Water mixtures for recrystallization to enhance purity .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) aid in predicting the reactivity of N-[(2Z)-3-ethyl-4,6-difluoro...]propanamide?
- Methodological Answer :
- Electronic Property Calculations : Use B3LYP/6-311+G(d,p) basis sets to map HOMO-LUMO gaps, predicting sites for electrophilic/nucleophilic attacks .
- Reaction Pathway Modeling : Simulate intermediates in amide hydrolysis or ring-opening reactions under acidic/basic conditions .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to study solvation energies and transition states .
Q. What strategies resolve contradictions in biological activity data among structurally similar benzothiazole derivatives?
- Methodological Answer :
-
Comparative SAR Analysis : Tabulate substituent effects (e.g., fluorine vs. chlorine) on bioactivity (Table 1) .
-
Dose-Response Studies : Use IC50/EC50 assays to clarify potency variations across cell lines or enzyme targets .
-
Meta-Analysis : Cross-reference PubChem and literature data to identify outliers or assay-specific artifacts .
Table 1: Structural Analogs and Bioactivity Trends
Q. What experimental approaches validate the Z-configuration of the imine group in this compound?
- Methodological Answer :
- NOE (Nuclear Overhauser Effect) NMR : Detect spatial proximity between the ethyl group and adjacent fluorines .
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated Z/E isomer profiles .
- Crystallographic Data : Resolve bond angles and torsion angles to confirm stereochemistry .
Q. How can reaction conditions be optimized to minimize by-products in benzothiazole ring formation?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency .
- Temperature Gradients : Perform reactions at 60–80°C to balance kinetics and thermal decomposition risks .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate consumption .
Research Gaps and Future Directions
- Unresolved Challenges :
- Emerging Methods :
- Photoaffinity labeling to map protein targets in complex biological systems .
- Machine learning models to predict synthetic yields based on substituent patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
